molecular formula C3H3N3OS2 B14595300 5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 61254-88-4

5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14595300
CAS No.: 61254-88-4
M. Wt: 161.21 g/mol
InChI Key: UAUUIKRHMURSGO-UHFFFAOYSA-N
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Description

5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be confirmed by IR and 1H NMR spectroscopy . Another method involves the reaction of N-aminomorpholine with carbon disulfide in aqueous alkali, followed by alkylation with chloroacetic acid and subsequent cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thioethers or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable compound for biological studies.

    Medicine: Due to its diverse biological activities, the compound is being explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its hydrazinylidene group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

CAS No.

61254-88-4

Molecular Formula

C3H3N3OS2

Molecular Weight

161.21 g/mol

IUPAC Name

5-diazenyl-4-hydroxy-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C3H3N3OS2/c4-6-2-1(7)5-3(8)9-2/h4,7H,(H,5,8)

InChI Key

UAUUIKRHMURSGO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=S)N1)N=N)O

Origin of Product

United States

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